2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one

Merocyanine dyes Spectral sensitisation Photophysics

Benzothiazole-based merocyanines fail to deliver red response beyond 620 nm, limiting spectral sensitization. This naphthothiazole merocyanine overcomes the gap. Key advantages: (1) J-aggregate λmax >620 nm, inaccessible to benzothiazole analogues; (2) LogP 4.27 ensures compatibility with hydrophobic matrices for DSSC & photodetector applications; (3) Thermally stable (bp ~464.5 °C) for robust coating and ripening processes. Supplied as a ≥98% pure solid with batch traceability. Standard stock sizes available for immediate dispatch.

Molecular Formula C20H15NOS
Molecular Weight 317.4 g/mol
CAS No. 1042-84-8
Cat. No. B093571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one
CAS1042-84-8
Molecular FormulaC20H15NOS
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3
InChIInChI=1S/C20H15NOS/c1-21-19(13-17(22)15-8-3-2-4-9-15)23-18-12-11-14-7-5-6-10-16(14)20(18)21/h2-13H,1H3/b19-13-
InChIKeyJLRFFZDTXCCEFM-UYRXBGFRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one (CAS 1042-84-8): Core Identity and Compound-Class Context


2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one (CAS 1042‑84‑8, molecular formula C₂₀H₁₅NOS, MW 317.40 g mol⁻¹) is a neutral merocyanine dye built on a 1‑methyl‑naphtho[1,2‑d]thiazole donor nucleus condensed with an acetophenone‑derived acceptor moiety [REFS‑1]. The fused naphthothiazole ring system provides an extended π‑conjugated framework that differs fundamentally from the simpler benzothiazole analogues commonly employed in merocyanine synthesis, imparting a distinct electronic and steric profile that governs both its ground‑state absorption properties and its aggregate behaviour on surfaces [REFS‑2]. Its LogP of 4.27, calculated boiling point of ~464.5 °C, and density of ~1.3 g cm⁻³ collectively indicate a lipophilic, thermally robust small molecule suited to non‑aqueous processing workflows [REFS‑3].

Why Naphthothiazole Merocyanines Cannot Be Swapped for Benzothiazole or Indole Analogues in Spectral Sensitization and Bioimaging


The structural distinction between a naphthothiazole and a benzothiazole donor is not incremental; it is qualitative. In merocyanine dyes the nature of the heterocyclic donor governs the energy of the HOMO, which in turn determines the charge‑transfer character of the S₀→S₁ transition, the extinction coefficient, and the solvatochromic range [REFS‑1]. Replacing a benzothiazole with a naphthothiazole has been shown to shift the absorption maximum bathochromically by approximately 20–50 nm and to alter the dye’s aggregation tendency on silver halide or TiO₂ surfaces, parameters that directly control spectral sensitisation efficiency [REFS‑2]. Generic substitution therefore risks loss of the precisely tuned spectral window and may compromise both photocurrent output in DSSC applications and signal‑to‑noise ratios in fluorescence‑based assays [REFS‑3].

Head‑to‑Head Quantitative Evidence: Differentiating 2‑(1‑Methylnaphtho[1,2‑d]thiazol‑2(1H)‑ylidene)‑1‑phenylethan‑1‑one from Its Closest Comparators


Bathochromic Absorption Advantage of the Naphthothiazole Donor over the Benzothiazole Donor in Merocyanine Dyes

In merocyanine dyes where the acceptor is held constant (e.g., a phenyl‑ethanone or barbituric acid unit), the naphtho[1,2‑d]thiazole donor shifts the absorption maximum bathochromically by approximately 30–50 nm relative to the benzothiazole analogue. This naphthalene‑extension effect on the λmax of cyanine and merocyanine dyes is a well‑established structure‑property relationship documented in the classical dye literature [REFS‑1]. For benzothiazole‑based merocyanines bearing comparable acceptor units, reported λmax values fall in the 576–605 nm range (green‑to‑orange), whereas naphthothiazole‑containing merocyanines typically exhibit λmax values above 610 nm, extending into the red region [REFS‑2].

Merocyanine dyes Spectral sensitisation Photophysics

Superior Lipophilicity and LogP-Driven Retention for Reverse‑Phase Purification and Formulation

The experimental/calculated LogP of CAS 1042‑84‑8 is 4.27, as reported by SIELC Technologies, which is substantially higher than that of the simpler benzothiazole analogue 2‑(3‑methylbenzo[d]thiazol‑2(3H)‑ylidene)‑1‑phenylethanone (estimated LogP ~2.9–3.2) [REFS‑1]. This difference of approximately 1–1.4 LogP units translates to roughly a 10‑ to 25‑fold higher partition coefficient favouring the organic phase, enabling clean reverse‑phase HPLC separation on a Newcrom R1 column using acetonitrile‑based mobile phases [REFS‑2]. The high LogP also implies superior compatibility with non‑polar formulation matrices (e.g., polymer films, lipophilic nano‑carriers).

Chromatography LogP Purification

Thermal Robustness: Higher Boiling Point Relative to Benzothiazole Merocyanine Counterparts

The predicted boiling point of the target compound is 464.5 ± 45.0 °C at 760 mmHg, as listed in ChemSpider [REFS‑1]. This is significantly higher than the typical boiling points of benzothiazole‑based merocyanines with comparable molecular architecture, which generally fall in the 380–420 °C range. The enhanced thermal stability is attributable to the extended naphthalene π‑system, which strengthens intermolecular dispersion forces and raises the enthalpy of vaporisation.

Thermal stability Material processing Dye stability

Naphthothiazole Scaffold Is Associated with Antitumour Activity in Cyanine Dye Series: In‑Vivo Survival Data

In a systematic screening of cyanine and merocyanine dyes for antitumour activity, compounds bearing naphthothiazole nuclei (monomethine, trimethine, and pentamethine cyanines) produced a statistically significant prolongation of survival time in mice bearing P388 leukaemia and B16 melanoma, whereas dyes with benzothiazole nuclei did not show the same level of efficacy in the same screens [REFS‑1]. The SAR study demonstrated that the naphthothiazole heterocycle is a key pharmacophoric element for in‑vivo antitumour activity; replacement of the conjugated chain with a saturated aliphatic linker abolished activity entirely.

Antitumour Cyanine dyes Naphthothiazole

Distinct Aggregation Behaviour of Naphthothiazole Dyes on Silver Halide Surfaces Relative to Benzothiazole Analogues

Patent literature on photographic silver halide sensitisation consistently teaches that naphthothiazole‑derived merocyanine and cyanine dyes exhibit a stronger tendency to form red‑shifted J‑aggregates on silver halide grain surfaces compared with their benzothiazole counterparts, and that these aggregates produce sensitisation maxima that can extend into the 620–680 nm region [REFS‑1]. The greater planarity and extended π‑surface of the naphthothiazole nucleus promote face‑to‑face packing, a critical parameter for achieving high spectral sensitisation efficiency in photographic emulsions [REFS‑2].

J‑aggregation Spectral sensitisation Silver halide

Procurement‑Relevant Application Scenarios for 2‑(1‑Methylnaphtho[1,2‑d]thiazol‑2(1H)‑ylidene)‑1‑phenylethan‑1‑one


Red‑Sensitive Photographic Emulsion Sensitisation (Analogue and Hybrid Imaging)

The naphthothiazole scaffold enables J‑aggregate absorption bands above 620 nm — a spectral window inaccessible to benzothiazole merocyanines [REFS‑1]. Developers of red‑sensitive silver halide emulsions for archival film, photothermographic materials, or hybrid digital‑analogue imaging systems should select this compound class to achieve the required red response while maintaining thermal robustness during emulsion ripening and coating processes [REFS‑2].

Hydrophobic Matrix Dye‑Doping for DSSC and Organic Photodetector Active Layers

With a LogP of 4.27 [REFS‑1] and a high predicted boiling point [REFS‑2], this dye is well‑suited to incorporation into hydrophobic polymer or small‑molecule matrices used in dye‑sensitised solar cells and organic photodetectors. Its strong lipophilicity minimises leaching into aqueous electrolytes, and the red‑shifted absorption profile broadens the spectral harvesting window relative to benzothiazole congeners.

Antitumour Lead‑Compound Libraries (Medicinal Chemistry and Chemical Biology)

The demonstrated in‑vivo antitumour activity of naphthothiazole‑containing cyanines and merocyanines against P388 leukaemia and B16 melanoma models [REFS‑1] positions this scaffold as a privileged starting point for medicinal chemistry programs. Procurement of naphthothiazole merocyanines rather than benzothiazole or indole analogues is advised when structure–activity relationship studies aim to recapitulate the pharmacophoric elements linked to survival prolongation in murine tumour models.

Reverse‑Phase HPLC Method Development and High‑Purity Isolation

The high LogP value (4.27) enables sharp retention and baseline separation from more polar impurities on Newcrom R1 reverse‑phase columns using acetonitrile‑based mobile phases [REFS‑1], as demonstrated in the published HPLC application note. Analytical and preparative chromatography laboratories requiring high‑purity dye for spectroscopic standards or device‑grade material will benefit from this well‑defined, reproducible purification protocol.

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